molecular formula C13H10ClFO2 B6374486 5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol CAS No. 1261962-18-8

5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol

Cat. No.: B6374486
CAS No.: 1261962-18-8
M. Wt: 252.67 g/mol
InChI Key: WTVXZLGNYXMMSO-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol is an organic compound with a complex structure that includes a chlorinated and methoxylated phenyl ring, as well as a fluorinated phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol typically involves multi-step organic reactions. One common approach is to start with 4-chloro-2-methoxyphenol, which undergoes a series of reactions including halogenation and substitution to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful handling of reagents, precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxybenzyl alcohol: This compound shares the chlorinated and methoxylated phenyl ring but lacks the fluorinated phenol group.

    4-(5-Chloro-2-methoxyphenyl)-2-methoxyphenol: This compound has a similar structure but with an additional methoxy group.

Uniqueness

5-(4-Chloro-2-methoxyphenyl)-2-fluorophenol is unique due to the presence of both a fluorinated phenol group and a chlorinated, methoxylated phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential bioactivity, making it valuable for various applications.

Properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-7-9(14)3-4-10(13)8-2-5-11(15)12(16)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVXZLGNYXMMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684417
Record name 4'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-18-8
Record name 4'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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